Cas no 2743438-70-0 (methyl 3-methyl-1,2,3,4-tetrahydroquinoline-5-carboxylate)

methyl 3-methyl-1,2,3,4-tetrahydroquinoline-5-carboxylate Chemical and Physical Properties
Names and Identifiers
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- methyl 3-methyl-1,2,3,4-tetrahydroquinoline-5-carboxylate
- EN300-31053464
- 2743438-70-0
-
- Inchi: 1S/C12H15NO2/c1-8-6-10-9(12(14)15-2)4-3-5-11(10)13-7-8/h3-5,8,13H,6-7H2,1-2H3
- InChI Key: GCTXQUUUIKKOTH-UHFFFAOYSA-N
- SMILES: O(C)C(C1=CC=CC2=C1CC(C)CN2)=O
Computed Properties
- Exact Mass: 205.110278721g/mol
- Monoisotopic Mass: 205.110278721g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 242
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 38.3Ų
methyl 3-methyl-1,2,3,4-tetrahydroquinoline-5-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-31053464-2.5g |
methyl 3-methyl-1,2,3,4-tetrahydroquinoline-5-carboxylate |
2743438-70-0 | 95.0% | 2.5g |
$2127.0 | 2025-03-19 | |
Enamine | EN300-31053464-10g |
methyl 3-methyl-1,2,3,4-tetrahydroquinoline-5-carboxylate |
2743438-70-0 | 10g |
$4667.0 | 2023-09-05 | ||
Enamine | EN300-31053464-0.5g |
methyl 3-methyl-1,2,3,4-tetrahydroquinoline-5-carboxylate |
2743438-70-0 | 95.0% | 0.5g |
$1043.0 | 2025-03-19 | |
Enamine | EN300-31053464-10.0g |
methyl 3-methyl-1,2,3,4-tetrahydroquinoline-5-carboxylate |
2743438-70-0 | 95.0% | 10.0g |
$4667.0 | 2025-03-19 | |
Enamine | EN300-31053464-0.25g |
methyl 3-methyl-1,2,3,4-tetrahydroquinoline-5-carboxylate |
2743438-70-0 | 95.0% | 0.25g |
$999.0 | 2025-03-19 | |
Enamine | EN300-31053464-1.0g |
methyl 3-methyl-1,2,3,4-tetrahydroquinoline-5-carboxylate |
2743438-70-0 | 95.0% | 1.0g |
$1086.0 | 2025-03-19 | |
Enamine | EN300-31053464-0.05g |
methyl 3-methyl-1,2,3,4-tetrahydroquinoline-5-carboxylate |
2743438-70-0 | 95.0% | 0.05g |
$912.0 | 2025-03-19 | |
Enamine | EN300-31053464-0.1g |
methyl 3-methyl-1,2,3,4-tetrahydroquinoline-5-carboxylate |
2743438-70-0 | 95.0% | 0.1g |
$956.0 | 2025-03-19 | |
Enamine | EN300-31053464-5.0g |
methyl 3-methyl-1,2,3,4-tetrahydroquinoline-5-carboxylate |
2743438-70-0 | 95.0% | 5.0g |
$3147.0 | 2025-03-19 | |
Enamine | EN300-31053464-5g |
methyl 3-methyl-1,2,3,4-tetrahydroquinoline-5-carboxylate |
2743438-70-0 | 5g |
$3147.0 | 2023-09-05 |
methyl 3-methyl-1,2,3,4-tetrahydroquinoline-5-carboxylate Related Literature
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Myung Hun Kim,Se-Na Kim,Hanna Lee,Na Kyeong Lee J. Mater. Chem. B, 2020,8, 7914-7920
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Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
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Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
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Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
Additional information on methyl 3-methyl-1,2,3,4-tetrahydroquinoline-5-carboxylate
Introduction to Methyl 3-methyl-1,2,3,4-tetrahydroquinoline-5-carboxylate (CAS No. 2743438-70-0)
Methyl 3-methyl-1,2,3,4-tetrahydroquinoline-5-carboxylate (CAS No. 2743438-70-0) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the tetrahydroquinoline family, a class of heterocyclic molecules known for their diverse biological activities and potential therapeutic applications.
The molecular structure of methyl 3-methyl-1,2,3,4-tetrahydroquinoline-5-carboxylate features a quinoline core with a methyl group at the 3-position and a carboxylate ester group at the 5-position. This unique arrangement contributes to its distinct chemical properties and reactivity, making it a valuable scaffold for further chemical modifications and derivatization.
In recent years, there has been a growing interest in tetrahydroquinoline derivatives due to their potential as pharmacological agents. These compounds have shown promise in various preclinical studies as intermediates for the development of drugs targeting neurological disorders, infectious diseases, and cancer. The presence of the carboxylate ester group in methyl 3-methyl-1,2,3,4-tetrahydroquinoline-5-carboxylate enhances its solubility and bioavailability, which are critical factors for drug efficacy.
One of the most compelling aspects of this compound is its versatility in synthetic chemistry. The quinoline core provides a rich platform for functionalization, allowing researchers to explore different substitution patterns and linkages. This flexibility has enabled the development of novel analogs with enhanced pharmacological properties. For instance, modifications at the 3-position can influence binding affinity to biological targets, while the carboxylate ester group can be further transformed into other functional moieties such as amides or acids.
Recent studies have highlighted the potential of tetrahydroquinoline derivatives in addressing neurological disorders. Research indicates that these compounds can modulate neurotransmitter systems and exhibit neuroprotective effects. Specifically, methyl 3-methyl-1,2,3,4-tetrahydroquinoline-5-carboxylate has been investigated for its ability to interact with receptors involved in cognitive function and pain perception. Preliminary findings suggest that it may have applications in treating conditions such as Alzheimer's disease and chronic pain syndromes.
The compound's structural similarity to known bioactive molecules has also made it a subject of interest in drug discovery programs. By leveraging computational modeling and high-throughput screening techniques, researchers have identified derivatives of methyl 3-methyl-1,2,3,4-tetrahydroquinoline-5-carboxylate that exhibit improved pharmacokinetic profiles and target specificity. These advancements underscore the importance of this scaffold in developing next-generation therapeutics.
In addition to its pharmaceutical applications, methyl 3-methyl-1,2,3,4-tetrahydroquinoline-5-carboxylate has shown promise in material science research. Its unique electronic properties make it a candidate for use in organic electronics and photovoltaic devices. The compound's ability to undergo photochemical reactions under controlled conditions has opened new avenues for designing advanced materials with tailored functionalities.
The synthesis of methyl 3-methyl-1,2,3,4-tetrahydroquinoline-5-carboxylate involves multi-step organic transformations that require precise control over reaction conditions. Advanced synthetic methodologies such as palladium-catalyzed cross-coupling reactions and enzymatic resolutions have been employed to achieve high yields and purity levels. These techniques not only enhance the efficiency of production but also allow for scalable manufacturing processes suitable for industrial applications.
The safety profile of methyl 3-methyl-1,2,3,4-tetrahydroquinoline-5-carboxylate is another critical consideration in its development and application. Extensive toxicological studies have been conducted to assess its acute and chronic effects on living organisms. These studies have demonstrated that the compound exhibits low toxicity at therapeutic doses while maintaining high efficacy. This makes it a promising candidate for further clinical development.
The future prospects of methyl 3-methyl-1,2,3,4-tetrahydroquinoline-5-carboxylate are vast and multifaceted. Ongoing research aims to explore its potential in treating emerging infectious diseases by targeting viral proteases and enzymes essential for pathogen replication. Additionally, efforts are underway to optimize its delivery systems to enhance bioavailability and reduce side effects.
In conclusion, methyl 3-methyl-1,2,3,4-tetrahydroquinoline-5-carboxylate (CAS No. 2743438-70-0) is a versatile compound with significant potential in pharmaceuticals and material science. Its unique structural features and biological activities make it an invaluable asset in drug discovery programs aimed at addressing neurological disorders and other health challenges. As research continues to uncover new applications for this molecule, methyl 3-methyl-1..., its role in advancing medical science is poised to grow even further.
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